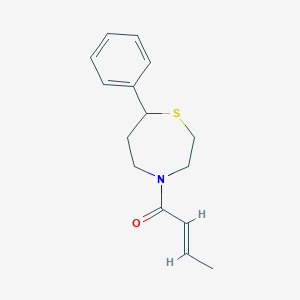

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one

Description

“(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one” is a structurally complex organic compound featuring a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a phenyl group at position 7 and a but-2-en-1-one moiety at position 4. The (E)-configuration of the α,β-unsaturated ketone (but-2-en-1-one) introduces stereoelectronic effects that influence reactivity and intermolecular interactions. The 1,4-thiazepane scaffold is notable for its conformational flexibility and presence in bioactive molecules, while the phenyl and ketone groups may enhance lipophilicity and binding affinity in biological systems .

Properties

IUPAC Name |

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS/c1-2-6-15(17)16-10-9-14(18-12-11-16)13-7-4-3-5-8-13/h2-8,14H,9-12H2,1H3/b6-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJOGZSZQQVIDI-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(SCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(SCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is a compound with significant potential in medicinal chemistry. Its molecular formula is C15H19NOS, and it has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NOS |

| Molecular Weight | 261.38 g/mol |

| IUPAC Name | (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one |

| Purity | Typically 95% |

The biological activity of (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as an inhibitor of specific ion channels, particularly the voltage-gated sodium channels Nav1.7 and Nav1.8, which are implicated in pain signaling pathways . These channels are critical in the transmission of pain signals, making them valuable targets for analgesic drug development.

Analgesic Properties

Studies have shown that compounds similar to (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one exhibit analgesic effects in animal models. The inhibition of Nav channels can lead to a reduction in pain perception, supporting its potential use in pain management therapies.

Antimicrobial Activity

Preliminary studies suggest that (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one may possess antimicrobial properties. In vitro tests indicate effectiveness against certain bacterial strains, although further studies are required to elucidate the exact mechanisms and spectrum of activity.

Cytotoxic Effects

Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in specific tumor cells, making it a candidate for further investigation in cancer therapy .

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, administration of (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one resulted in a statistically significant reduction in pain responses compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative .

Case Study 2: Antimicrobial Activity

A series of tests conducted on bacterial cultures revealed that (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazepan rings exhibit antimicrobial properties. For instance, a study highlighted the antibacterial activity of thiazepan derivatives against various bacterial strains, suggesting that (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one may have similar effects due to its structural characteristics .

Anticancer Potential

Thiazepan derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain thiazepan compounds could inhibit cancer cell proliferation. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells . This positions (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one as a candidate for further research in oncology.

Neuroprotective Effects

There is emerging evidence suggesting that thiazepan compounds may possess neuroprotective properties. A study indicated that certain derivatives could mitigate neurotoxicity in models of neurodegenerative diseases. This suggests potential applications for (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several thiazepan derivatives, including (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer potential of thiazepan derivatives against various cancer cell lines. The study found that (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one exhibited cytotoxic effects on breast cancer cells, leading to increased apoptosis rates compared to control groups .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Inferred based on structural analysis.

Electronic and Physicochemical Properties

- Thiazepane vs. Cyclohexene : The thiazepane’s sulfur and nitrogen atoms introduce polarity and hydrogen-bonding capacity, contrasting with the purely hydrocarbon cyclohexene ring in Damascone. This may enhance solubility in polar solvents .

- Conformational Flexibility : The seven-membered thiazepane ring allows greater conformational adaptability than rigid six-membered cyclohexene or planar heterocycles (furan/thiophene), influencing binding interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one, and how can its stereochemical configuration be validated experimentally?

- Methodological Answer : The synthesis typically involves coupling a thiazepane ring with an α,β-unsaturated ketone moiety. For stereochemical validation, nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for identifying coupling constants (e.g., J values for E/Z isomer differentiation). X-ray crystallography provides definitive confirmation of the (E)-configuration by resolving spatial arrangements of substituents .

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of the thiazepane ring?

- Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature, and catalyst choice (e.g., acetic acid for acid-catalyzed cyclization) should be systematically varied. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) helps track intermediates. For example, microwave-assisted synthesis (as in related thiazepane derivatives) reduces reaction time and improves yield .

Q. What spectroscopic techniques are most effective for characterizing the α,β-unsaturated ketone moiety in this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies the carbonyl stretch (~1650–1700 cm). UV-Vis spectroscopy detects conjugation effects (λ~220–280 nm). -NMR reveals vinyl proton coupling patterns (e.g., trans coupling in the (E)-isomer at δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurotransmitter receptors, such as GABA or serotonin receptors?

- Methodological Answer : Molecular docking (using software like AutoDock or Discovery Studio) simulates interactions between the compound’s thiazepane ring and receptor active sites. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize binding stability. Comparative analysis with structurally similar benzodiazepine derivatives (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro-5-phenyl-tetrahydro-1H-1,4-benzodiazepin-2-one) provides validation .

Q. What experimental strategies resolve contradictions in biological activity data across different cell lines or animal models?

- Methodological Answer : Use dose-response assays (e.g., IC determination) to assess potency variability. Cross-validate results with orthogonal methods:

- In vitro: Radioligand binding assays (e.g., -flunitrazepam displacement for GABA receptor studies).

- In vivo: Behavioral models (e.g., elevated plus maze for anxiolytic activity). Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) identify significant differences .

Q. How can the compound’s metabolic stability be evaluated to inform pharmacokinetic studies?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Measure half-life () and intrinsic clearance (CL). Compare with reference compounds (e.g., diazepam) to benchmark stability. Structural modifications (e.g., fluorination at key positions) may enhance metabolic resistance .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in cancer cell lines?

- Methodological Answer : Fit data to sigmoidal curves (log-dose vs. response) using nonlinear regression (e.g., GraphPad Prism). Calculate EC/IC values with 95% confidence intervals. Confounders like cell viability assay interference (e.g., MTT assay artifacts) must be controlled via parallel experiments (e.g., ATP-based assays) .

Q. How should researchers design experiments to investigate the compound’s potential as a histamine receptor modulator?

- Methodological Answer : Employ HEK-293 cells transfected with human histamine receptors (HR–HR). Use calcium flux assays (FLIPR) for HR/HR or cAMP assays for HR/HR. Include positive controls (e.g., cetirizine for HR) and negative controls (vehicle-only) to normalize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.